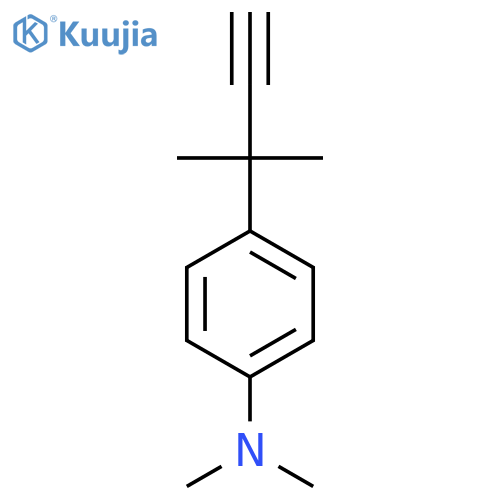Cas no 2228922-77-6 (N,N-dimethyl-4-(2-methylbut-3-yn-2-yl)aniline)

2228922-77-6 structure
商品名:N,N-dimethyl-4-(2-methylbut-3-yn-2-yl)aniline
N,N-dimethyl-4-(2-methylbut-3-yn-2-yl)aniline 化学的及び物理的性質
名前と識別子
-
- N,N-dimethyl-4-(2-methylbut-3-yn-2-yl)aniline
- 2228922-77-6
- EN300-1833707
-
- インチ: 1S/C13H17N/c1-6-13(2,3)11-7-9-12(10-8-11)14(4)5/h1,7-10H,2-5H3
- InChIKey: JFXKTCLFBRQGAE-UHFFFAOYSA-N
- ほほえんだ: N(C)(C)C1C=CC(=CC=1)C(C#C)(C)C
計算された属性
- せいみつぶんしりょう: 187.136099547g/mol
- どういたいしつりょう: 187.136099547g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 223
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.5
- トポロジー分子極性表面積: 3.2Ų
N,N-dimethyl-4-(2-methylbut-3-yn-2-yl)aniline 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1833707-0.5g |
N,N-dimethyl-4-(2-methylbut-3-yn-2-yl)aniline |
2228922-77-6 | 0.5g |
$1385.0 | 2023-09-19 | ||
| Enamine | EN300-1833707-10.0g |
N,N-dimethyl-4-(2-methylbut-3-yn-2-yl)aniline |
2228922-77-6 | 10g |
$6205.0 | 2023-06-02 | ||
| Enamine | EN300-1833707-5g |
N,N-dimethyl-4-(2-methylbut-3-yn-2-yl)aniline |
2228922-77-6 | 5g |
$4184.0 | 2023-09-19 | ||
| Enamine | EN300-1833707-1g |
N,N-dimethyl-4-(2-methylbut-3-yn-2-yl)aniline |
2228922-77-6 | 1g |
$1442.0 | 2023-09-19 | ||
| Enamine | EN300-1833707-0.05g |
N,N-dimethyl-4-(2-methylbut-3-yn-2-yl)aniline |
2228922-77-6 | 0.05g |
$1212.0 | 2023-09-19 | ||
| Enamine | EN300-1833707-1.0g |
N,N-dimethyl-4-(2-methylbut-3-yn-2-yl)aniline |
2228922-77-6 | 1g |
$1442.0 | 2023-06-02 | ||
| Enamine | EN300-1833707-0.1g |
N,N-dimethyl-4-(2-methylbut-3-yn-2-yl)aniline |
2228922-77-6 | 0.1g |
$1269.0 | 2023-09-19 | ||
| Enamine | EN300-1833707-2.5g |
N,N-dimethyl-4-(2-methylbut-3-yn-2-yl)aniline |
2228922-77-6 | 2.5g |
$2828.0 | 2023-09-19 | ||
| Enamine | EN300-1833707-10g |
N,N-dimethyl-4-(2-methylbut-3-yn-2-yl)aniline |
2228922-77-6 | 10g |
$6205.0 | 2023-09-19 | ||
| Enamine | EN300-1833707-0.25g |
N,N-dimethyl-4-(2-methylbut-3-yn-2-yl)aniline |
2228922-77-6 | 0.25g |
$1328.0 | 2023-09-19 |
N,N-dimethyl-4-(2-methylbut-3-yn-2-yl)aniline 関連文献
-
Chang Guo,Bin Sun,Yuning Li Polym. Chem., 2014,5, 5247-5254
-
Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970
-
Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178
-
Riadh Hanachi,Mohammed A. M. Alkhalifah,Faisal Alresheedi,Bahoueddine Tangour,Majdi Hochlaf New J. Chem., 2021,45, 17796-17807
-
Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085
2228922-77-6 (N,N-dimethyl-4-(2-methylbut-3-yn-2-yl)aniline) 関連製品
- 1621673-53-7(N-Hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide)
- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)
- 1804864-44-5(2-(Difluoromethyl)-6-iodo-4-methoxypyridine-3-sulfonyl chloride)
- 151095-12-4(6-acetyl-1H,2H,3H-thieno2,3-b1,4thiazin-2-one)
- 1820575-47-0(tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;hydrochloride)
- 922874-25-7(1-1-(2-methoxyethyl)-1H-indol-3-yl-3-methylurea)
- 1020502-96-8(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)
- 1424369-06-1(3,4,5,6-tetrachloro-N-[4-(dimethylamino)-3,5-difluorophenyl]pyridine-2-carboxamide)
- 74187-94-3(2-hydrazinyl-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one)
- 1481342-96-4(3-amino-1-(pyridin-4-yl)propan-1-one)
推奨される供給者
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
